2-(Iodomethyl)phenol
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Overview
Description
2-(Iodomethyl)phenol is an organic compound with the molecular formula C7H7IO It consists of a phenol ring substituted with an iodomethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Iodomethyl)phenol can be synthesized through the iodination of ortho-methylphenol. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of ortho-methylphenol.
Scientific Research Applications
2-(Iodomethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the iodomethyl group can participate in halogen bonding and other interactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the methyl group.
4-Iodomethylphenol: Iodomethyl group at the para position.
2-Bromomethylphenol: Bromine instead of iodine at the methyl group.
Uniqueness: 2-(Iodomethyl)phenol is unique due to the presence of both the phenol and iodomethyl groups, which confer distinct chemical reactivity and potential applications. Its ortho substitution pattern also influences its chemical behavior compared to other isomers.
Properties
CAS No. |
688753-87-9 |
---|---|
Molecular Formula |
C7H7IO |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2-(iodomethyl)phenol |
InChI |
InChI=1S/C7H7IO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 |
InChI Key |
LJDPWFALMSMBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CI)O |
Origin of Product |
United States |
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